5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester
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Overview
Description
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, a chlorophenyl group, and a hydroxybenzylamino group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Hydroxybenzylamino Group: The hydroxybenzylamino group can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzylamino group can undergo oxidation to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Ester Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Ester Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, thiazole derivatives have been investigated for their potential as therapeutic agents. This compound could be studied for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxybenzylamino group could facilitate binding to specific proteins, while the chlorophenyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety but differ in their substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Hydroxybenzylamino derivatives: Compounds with a hydroxybenzylamino group but different core structures.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74241-25-1 |
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Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(26-16)21-11-13-4-2-3-5-15(13)23/h2-9,23H,10-11H2,1H3,(H,21,22) |
InChI Key |
KTNMYXKMFXVTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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